2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide
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Overview
Description
2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide is a fluorinated benzamide derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Preparation Methods
The synthesis of 2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-fluorobenzoyl chloride with 2-fluoroaniline to form an intermediate, which is then reacted with piperidine and sulfonyl chloride under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using specific solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide can be compared with other fluorinated benzamides, such as:
2-fluoro-N-(3-fluorophenyl)benzamide: Similar in structure but with different fluorine substitution patterns, leading to variations in chemical and biological properties.
2-fluoro-N,N-diphenylbenzamide: Another fluorinated benzamide with different substituents, used in nonlinear optical applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine and sulfonyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-fluoro-N-(2-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-15-9-8-13(26(24,25)22-10-4-1-5-11-22)12-14(15)18(23)21-17-7-3-2-6-16(17)20/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALVOGWDDCFDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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